Cas no 2171607-29-5 (4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-{9-Azabicyclo[3.3.1]nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is a specialized organic compound featuring a 9-azabicyclo[3.3.1]nonane core coupled with an Fmoc-protected amino group and a carboxylic acid functionality. This structure makes it valuable in peptide synthesis and medicinal chemistry, particularly as a building block for introducing constrained bicyclic motifs. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, while the carboxylic acid allows for further derivatization. Its rigid bicyclic framework may enhance conformational stability in target molecules, potentially improving binding affinity or metabolic resistance. The compound's design balances reactivity and steric hindrance, making it suitable for applications requiring precise molecular architecture.
4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid structure
2171607-29-5 structure
Product Name:4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
CAS No:2171607-29-5
MF:C27H30N2O5
MW:462.537507534027
CID:6164342
PubChem ID:165585640
Update Time:2025-10-30

4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
    • EN300-1537982
    • 2171607-29-5
    • 4-{9-azabicyclo[3.3.1]nonan-9-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
    • Inchi: 1S/C27H30N2O5/c30-25(31)15-24(26(32)29-17-7-5-8-18(29)10-6-9-17)28-27(33)34-16-23-21-13-3-1-11-19(21)20-12-2-4-14-22(20)23/h1-4,11-14,17-18,23-24H,5-10,15-16H2,(H,28,33)(H,30,31)
    • InChI Key: BTCJCWWOQSOHBA-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1C2CCCC1CCC2

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 95.9Ų

4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Pricemore >>

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4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Related Literature

Additional information on 4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid

Introduction to 4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic Acid (CAS No. 2171607-29-5)

4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS No. 2171607-29-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a fused bicyclic system and an amino acid derivative, which makes it an intriguing candidate for further exploration in drug discovery and development.

The molecular structure of this compound consists of a 9-azabicyclo3.3.1nonan core, which is a bicyclic amine with a nine-membered ring system containing three nitrogen atoms. This bicyclic framework imparts rigidity to the molecule, potentially influencing its binding affinity and selectivity when interacting with biological targets. Additionally, the presence of a fluoren-9-ylmethoxycarbonyl group at the amino position suggests that this compound may exhibit enhanced stability and solubility, which are critical factors for pharmaceutical applications.

One of the most compelling aspects of 4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is its potential as a scaffold for developing novel therapeutic agents. The combination of the bicyclic amine and the fluorenylmethoxycarbonyl (Fmoc) protected amino group opens up possibilities for further derivatization and functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Studies using molecular docking simulations have indicated that it may interact with various enzymes and receptors, suggesting broad therapeutic potential. For instance, preliminary research has shown that derivatives of this compound may exhibit inhibitory activity against certain kinases and proteases, which are key targets in oncology and inflammatory diseases.

The fluoren-9-ylmethoxycarbonyl moiety is particularly noteworthy as it provides a site for post-synthetic modifications, such as deprotection under mild acidic conditions to reveal the free amino group. This feature is highly advantageous in peptide synthesis and drug development, where controlled release of functional groups is often necessary.

In addition to its structural complexity, 4-{9-azabicyclo3.3.1nonan-9-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid has been investigated for its potential role in modulating biological pathways associated with neurodegenerative disorders. The bicyclic amine core is known to mimic natural products that interact with central nervous system receptors, while the fluorenylmethoxycarbonyl group enhances metabolic stability.

Current research in medicinal chemistry increasingly emphasizes the importance of heterocyclic compounds in drug design due to their ability to mimic natural bioactive molecules while offering unique structural advantages. The 9-azabicyclo3.3.1nonan scaffold, in particular, has emerged as a promising template for developing small-molecule inhibitors with high specificity and low toxicity.

The synthesis of this compound involves multi-step organic reactions, including cyclization, functional group interconversion, and protection-deprotection strategies. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex ring system efficiently. These synthetic methodologies not only highlight the synthetic prowess of modern organic chemistry but also contribute to the library of building blocks available for drug discovery.

From a pharmacokinetic perspective, the presence of both polar (hydroxyl and carboxylic acid groups) and lipophilic (fluorenylmethoxycarbonyl) moieties suggests that this compound may exhibit favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution.

Future studies are likely to focus on optimizing the synthesis of this compound for large-scale production while exploring its potential in preclinical models. The integration of machine learning algorithms into virtual screening processes has already shown promise in identifying novel analogs with enhanced activity profiles.

The versatility of 4-{9-azabicyclo3.3.1nonan}-9-ylyl}-3-{((9H-fluoren-lmethylcarbonyl}amino)-4-oxybutanoic acid (CAS No. 2171607- 29- 5) makes it an attractive candidate for interdisciplinary research involving chemists, biologists, and pharmacologists. As our understanding of biological pathways continues to expand, the demand for structurally diverse and biologically active compounds will only grow.

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